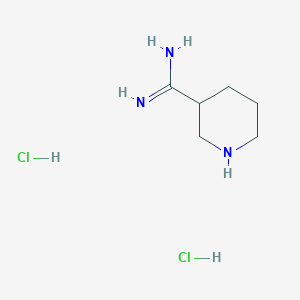

Piperidine-3-carboximidamide dihydrochloride

Descripción

Piperidine-3-carboximidamide dihydrochloride is an organic compound featuring a six-membered piperidine ring substituted at the 3-position with a carboximidamide group (C(=NH)NH2). The dihydrochloride salt form indicates two hydrochloric acid (HCl) molecules are associated with the base compound, enhancing its solubility and stability .

Propiedades

Número CAS |

1172535-13-5 |

|---|---|

Fórmula molecular |

C6H15Cl2N3 |

Peso molecular |

200.11 g/mol |

Nombre IUPAC |

piperidine-3-carboximidamide;dihydrochloride |

InChI |

InChI=1S/C6H13N3.2ClH/c7-6(8)5-2-1-3-9-4-5;;/h5,9H,1-4H2,(H3,7,8);2*1H |

Clave InChI |

CTJNAOPXEJHCKQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CNC1)C(=N)N.Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthesis via Reaction of Piperidine with Cyanamide

Overview:

The most prevalent method involves the direct reaction of piperidine with cyanamide under controlled conditions to form the carboximidamide derivative. This approach is favored for its straightforwardness and high yield potential.

- Reactants: Piperidine and cyanamide (NH₂–C≡N)

- Conditions:

- Solvent: Typically ethanol or acetonitrile, which facilitates solubility and reaction control

- Temperature: Elevated, usually around 80–120°C to promote nucleophilic addition

- Catalyst: Acidic or basic catalysts may be employed to enhance reactivity, such as hydrochloric acid or sodium hydroxide

Reaction Pathway:

The nitrogen atom of piperidine nucleophilically attacks the electrophilic carbon of cyanamide, leading to the formation of an intermediate that, upon protonation and subsequent stabilization, yields the carboximidamide functional group attached to the piperidine ring.

Piperidine + Cyanamide → Piperidine-3-carboximidamide

- Crystallization from solvents like ether or ethanol

- Recrystallization to obtain pure dihydrochloride salt

- Reaction temperature and time are critical for maximizing yield and purity

- Use of dehydrating agents such as thionyl chloride (SOCl₂) in some protocols to facilitate dehydration and improve crystallinity

Dehydration of Piperidine-3-aminoguanidine Derivatives

Overview:

An alternative route involves synthesizing a piperidine-3-aminoguanidine intermediate, followed by dehydration to form the carboximidamide group.

- Step 1: Synthesis of piperidine-3-aminoguanidine via reaction of piperidine with guanidine derivatives

- Step 2: Dehydration of the aminoguanidine to form the carboximidamide

- Thionyl chloride (SOCl₂) in dichloromethane (DCM)

- Phosphorus oxychloride (POCl₃)

- Polyphosphoric acid (PPA)

- Mild heating (around 50–80°C) to promote dehydration without decomposition

- Continuous removal of by-products like HCl to drive the reaction forward

Notes:

This method is less common but can be advantageous for specific derivatives or when direct cyanamide reaction conditions are unfeasible.

Microwave-Assisted Synthesis

Overview:

Recent advancements have incorporated microwave irradiation to accelerate the reaction of piperidine with cyanamide or related reagents, improving reaction times and yields.

- Combine piperidine and cyanamide in a suitable solvent (e.g., ethanol)

- Subject the mixture to microwave irradiation at 100–150°C for 10–30 minutes

- Followed by standard purification steps

- Reduced reaction time

- Improved yields and product purity

- Energy-efficient process

Use of Dehydrating Reagents for Crystallization and Purification

Research Findings:

A notable study employed a mixture of thionyl chloride and pyridine in dichloromethane to dehydrate tertiary alcohol intermediates, yielding high-purity piperidine-3-carboximidamide dihydrochloride. This method proved to be rapid, cost-effective, and scalable.

- Dehydration at room temperature or mild heating

- Crystallization from suitable solvents to isolate the dihydrochloride salt

Data Table: Summary of Preparation Methods

| Method | Reactants | Solvent(s) | Reagents/Conditions | Yield/Remarks |

|---|---|---|---|---|

| Cyanamide reaction | Piperidine + Cyanamide | Ethanol, acetonitrile | 80–120°C, acid/base catalysis | High yield, straightforward |

| Dehydration of aminoguanidine derivatives | Piperidine-3-aminoguanidine | Dichloromethane, PPA | 50–80°C, dehydration agents | Suitable for specific derivatives |

| Microwave-assisted synthesis | Piperidine + Cyanamide | Ethanol (microwave solvent) | Microwave at 100–150°C, short duration | Rapid, high purity |

| Dehydration with SOCl₂ and pyridine | Intermediates from previous steps | Dichloromethane, pyridine | Room temperature to mild heating | High purity, scalable |

Research Discoveries and Optimization Insights

- Reaction Control: Precise temperature regulation and choice of solvent significantly influence yield and purity.

- Catalyst Usage: Acidic conditions (e.g., HCl) favor formation of the dihydrochloride salt directly during synthesis, simplifying purification.

- Purification Techniques: Recrystallization from ether or ethanol remains the most effective method for isolating pure dihydrochloride salts.

- Scalability: Continuous flow reactors and microwave reactors have been successfully employed for large-scale synthesis, ensuring consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Piperidine-3-carboximidamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of piperidine-3-carboximidamide dihydrochloride include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of piperidine-3-carboximidamide dihydrochloride depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperidine-3-carboxylic acid derivatives, while reduction reactions may produce piperidine-3-carboximidamide derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Piperidine-3-carboximidamide dihydrochloride has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceuticals, including anti-cancer agents and inhibitors targeting specific enzymes such as cathepsin K . In biology, it is used in the study of enzyme inhibition and molecular interactions. In the industrial sector, it is employed in the production of fine chemicals and as a catalyst in organic synthesis .

Mecanismo De Acción

The mechanism of action of piperidine-3-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as cathepsin K by forming hydrogen bonds and hydrophobic interactions with key active-site residues . This inhibition leads to the modulation of various biological processes, including bone resorption and cancer cell proliferation.

Comparación Con Compuestos Similares

The following table and analysis compare Piperidine-3-carboximidamide dihydrochloride with structurally or functionally related compounds, emphasizing molecular features, applications, and research findings.

Table 1: Comparative Analysis of Piperidine-3-carboximidamide Dihydrochloride and Analogs

Structural and Functional Comparisons

(a) Piperidine vs. Pyrrolidine Derivatives

- Piperidine-3-carboximidamide dihydrochloride contains a six-membered piperidine ring, offering conformational flexibility compared to the five-membered pyrrolidine ring in 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride . Larger rings like piperidine may enhance binding affinity to biological targets due to increased hydrophobic interactions.

(b) Carboximidamide vs. Carboxylic Acid

- The carboximidamide group (C(=NH)NH2) in Piperidine-3-carboximidamide dihydrochloride provides hydrogen-bonding capabilities, unlike the carboxylic acid group in 3-Piperidinecarboxylic acid . This difference may improve bioavailability or target specificity in drug design.

(c) Dihydrochloride vs. Free Base or Monohydrochloride

- Dihydrochloride salts (e.g., Levocetirizine dihydrochloride) generally exhibit higher aqueous solubility than free bases, facilitating formulation in oral or injectable drugs . Piperidine-3-carboximidamide dihydrochloride likely shares this advantage over non-salt forms.

Actividad Biológica

Piperidine-3-carboximidamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing upon recent research findings and case studies.

Synthesis and Structure

Piperidine-3-carboximidamide dihydrochloride is synthesized through a multi-step process involving the reaction of piperidine derivatives with carboximidamide precursors. The synthesis typically involves the following steps:

- Formation of Piperidine Derivative : The initial step involves the preparation of the piperidine ring, which serves as the core structure.

- Introduction of Carboximidamide Group : The carboximidamide moiety is introduced through nucleophilic substitution reactions, often utilizing activating agents to facilitate the reaction.

- Dihydrochloride Salt Formation : Finally, the compound is converted into its dihydrochloride salt form to enhance solubility and stability.

Biological Activity

Piperidine-3-carboximidamide dihydrochloride exhibits a range of biological activities, particularly in inhibiting various enzymes and exhibiting anti-inflammatory properties. Below are some key findings from recent studies:

Enzyme Inhibition

Research has shown that piperidine-3-carboximidamide derivatives can effectively inhibit specific enzymes such as cathepsin K, which is involved in bone resorption. A study reported that certain derivatives exhibited IC50 values in the micromolar range, indicating potent inhibitory activity against cathepsin K, which has implications for treating osteoporosis and other bone-related diseases .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| F-12 | 13.52 | Cathepsin K |

| Piperidine-3-carboximidamide | Varies | Various Enzymes |

Anti-inflammatory Activity

In vitro studies have demonstrated that piperidine-3-carboximidamide dihydrochloride possesses anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Osteoporosis Treatment : A series of piperidine derivatives were evaluated for their ability to inhibit cathepsin K. One notable compound exhibited significant activity with an IC50 value of 13.52 µM, indicating its potential as a therapeutic agent for osteoporosis .

- Anti-tuberculosis Activity : In another study, piperidine derivatives showed promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL for resistant strains, highlighting their potential in tuberculosis treatment .

Structure-Activity Relationship (SAR)

The biological activity of piperidine-3-carboximidamide dihydrochloride can be attributed to its structural features. Modifications on the piperidine ring and the carboximidamide group significantly influence its potency and selectivity towards various biological targets.

Key Findings on SAR:

- Substituents on Piperidine Ring : The introduction of different substituents on the piperidine ring can enhance enzyme inhibition and anti-inflammatory activity.

- Carboximidamide Variants : Variations in the carboximidamide group have been shown to alter binding affinity and specificity towards target enzymes, impacting overall biological efficacy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of piperidine-3-carboximidamide dihydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as solvent choice, temperature, and stoichiometry. For example, ethanol or dichloromethane are common solvents for similar piperidine derivatives, and reflux conditions (60–80°C) enhance reaction efficiency . Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization in ethanol/water mixtures can achieve >95% purity .

Q. What analytical techniques are recommended for characterizing piperidine-3-carboximidamide dihydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with DMSO-d₆ or CDCl₃ as solvents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and salt formation. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like amidine and hydrochloride . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. How does the dihydrochloride salt form influence the compound’s solubility and stability?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility via ionic interactions, making it suitable for in vitro assays. Stability studies under varying pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (4°C, 25°C, −20°C) are essential. Lyophilization can prolong shelf life by reducing hydrolytic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for piperidine-3-carboximidamide derivatives?

- Methodological Answer : SAR requires systematic modification of the amidine group and piperidine ring. For example:

- Substitution : Introduce halogens or alkyl groups at position 3 of the piperidine ring to assess steric/electronic effects .

- Bioisosteres : Replace the amidine with guanidine or urea groups to compare binding affinities .

- Assays : Use enzyme inhibition assays (e.g., kinase or protease panels) and cellular viability tests (e.g., MTT assays) to quantify activity .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or compound purity. Standardize protocols:

- Control Experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay reproducibility .

- Batch Analysis : Compare multiple synthetic batches via LC-MS to rule out impurity-driven artifacts .

- Meta-Analysis : Cross-reference data with PubChem or EPA DSSTox entries for consistency checks .

Q. How can computational modeling predict the interaction of piperidine-3-carboximidamide dihydrochloride with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. Key steps:

- Target Preparation : Retrieve protein structures from PDB (e.g., kinase domains) and optimize protonation states at physiological pH .

- Binding Free Energy : Calculate using MM-PBSA/GBSA to rank compound efficacy against analogs .

Experimental Design & Data Interpretation

Q. What experimental controls are critical for assessing the compound’s stability under physiological conditions?

- Methodological Answer : Include:

- Negative Controls : Incubate the compound in PBS without enzymes to track non-enzymatic degradation .

- Positive Controls : Use structurally stable analogs (e.g., piperidine-4-carboxamide derivatives) to benchmark degradation rates .

- Temperature Gradients : Test stability at 37°C (mimicking body temperature) and 4°C (storage conditions) over 24–72 hours .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Differences often stem from bioavailability or metabolic instability. Strategies:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .

- Prodrug Design : Modify the amidine group to improve membrane permeability (e.g., ester prodrugs) .

- Metabolite Identification : Use LC-MS/MS to detect major metabolites in liver microsome assays .

Safety and Handling

Q. What safety protocols are recommended for handling piperidine-3-carboximidamide dihydrochloride in the lab?

- Methodological Answer : Follow OSHA and ACS guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

- Exposure Response : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.